molecular formula C23H21Cl2NO5 B1192948 IIIM-290

IIIM-290

Cat. No.: B1192948
M. Wt: 462.323
InChI Key: NFTJDXGFOUFNKG-UGBNQVSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IIIM-290 involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

IIIM-290 undergoes various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

IIIM-290 has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs). It competes with ATP for binding to the CDK active site, thereby preventing phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IIIM-290 is unique due to its broad-spectrum CDK inhibitory activity and its ability to induce apoptosis through multiple pathways. Its structure allows for interactions with various molecular targets, making it a versatile compound in cancer research .

Properties

Molecular Formula

C23H21Cl2NO5

Molecular Weight

462.323

IUPAC Name

2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one

InChI

InChI=1S/C23H21Cl2NO5/c1-26-8-7-14(20(30)11-26)21-18(28)10-19(29)22-17(27)9-12(31-23(21)22)5-6-13-15(24)3-2-4-16(13)25/h2-6,9-10,14,20,28-30H,7-8,11H2,1H3/b6-5+/t14-,20+/m0/s1

InChI Key

NFTJDXGFOUFNKG-UGBNQVSOSA-N

SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C=CC4=C(C=CC=C4Cl)Cl)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IIIM-290;  IIIM 290;  IIIM290.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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